Enhanced Lipophilicity (LogP = 1.96) Outperforms Methyl and Hydroxy Pyridazine Counterparts
3-Chloro-6-(difluoromethoxy)pyridazine exhibits a calculated logP of 1.96 . This value is 0.52 log units higher than that of 3-chloro-6-methylpyridazine (logP = 1.44) and 1.54 log units higher than that of 6-chloro-3-hydroxypyridazine (logP = 0.42) . The increased lipophilicity is attributable to the difluoromethoxy substituent, which enhances membrane permeability potential and can improve oral bioavailability in lead optimization programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.96 |
| Comparator Or Baseline | 3-chloro-6-methylpyridazine (1.44) and 6-chloro-3-hydroxypyridazine (0.42) |
| Quantified Difference | +0.52 log units vs methyl analog; +1.54 log units vs hydroxy analog |
| Conditions | Calculated partition coefficient (ClogP) using standard prediction algorithms |
Why This Matters
Higher logP correlates with improved membrane permeability and potential for better oral absorption, a key parameter in early-stage drug candidate selection.
